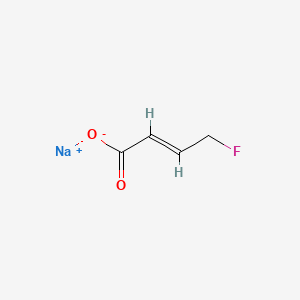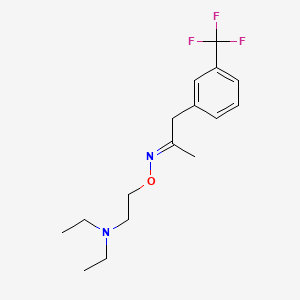
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime is a chemical compound with the molecular formula C16H23F3N2O and a molecular weight of 316.362 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a diethylaminoethyl chain .
Preparation Methods
The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves several steps. One common synthetic route starts with the preparation of 1-[m-(Trifluoromethyl)phenyl]-2-propanone, which is then reacted with hydroxylamine to form the corresponding oxime . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime can be compared with similar compounds such as:
1-[2-(Trifluoromethyl)phenyl]-2-propanone: This compound lacks the oxime and diethylaminoethyl groups, making it less versatile in chemical reactions.
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-[2-aminoethyl]oxime: This compound has a similar structure but differs in the length of the carbon chain and the presence of a methoxy group.
The unique combination of functional groups in 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime contributes to its distinct chemical and biological properties .
Properties
CAS No. |
38060-02-5 |
|---|---|
Molecular Formula |
C16H23F3N2O |
Molecular Weight |
316.36 g/mol |
IUPAC Name |
N,N-diethyl-2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyethanamine |
InChI |
InChI=1S/C16H23F3N2O/c1-4-21(5-2)9-10-22-20-13(3)11-14-7-6-8-15(12-14)16(17,18)19/h6-8,12H,4-5,9-11H2,1-3H3/b20-13+ |
InChI Key |
OFLSCEZYXUKABK-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)CCO/N=C(\C)/CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CCN(CC)CCON=C(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


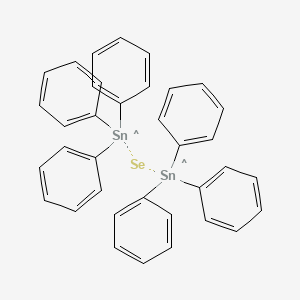
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
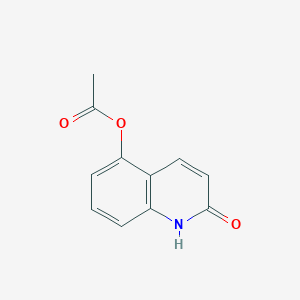
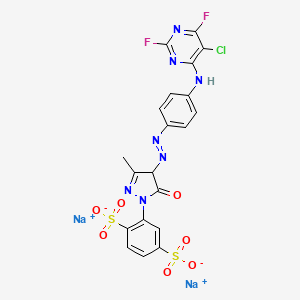
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
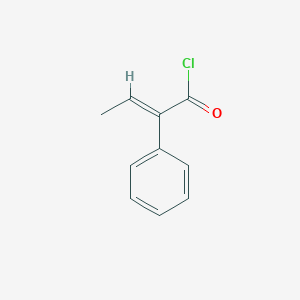

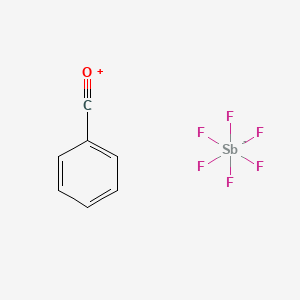

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
